4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylthiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWLMHHRRWODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiomorpholine ring .
Scientific Research Applications
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
Key Differences:
- Substitution Position: The chlorophenyl group is at position 2 instead of 4.
- Physicochemical Properties:
Implications: The positional isomerism (2- vs.
4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinolinium Tetrafluoroborate (3j)
Structural Contrasts:
- Core Structure: Quinolinium (aromatic nitrogen-containing ring) vs. thiomorpholinedione.
- Functional Groups: Contains a tetrafluoroborate counterion, enhancing solubility in polar solvents .
- Synthesis: Reported in 62% yield via a cyclization reaction .
Property Comparison:
| Property | 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione | Quinolinium Salt (3j) |
|---|---|---|
| Molecular Weight | 255.72 g/mol | Not specified |
| Solubility | Likely moderate (neutral compound) | High (ionic salt) |
| Aromatic System | Non-aromatic thiomorpholinedione | Aromatic quinolinium |
Functional Relevance: The quinolinium salt’s ionic nature may favor applications in catalysis or materials science, whereas the neutral thiomorpholinedione could be more suited for hydrophobic environments (e.g., membrane penetration).
Atovaquone (2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone)
Structural and Functional Contrasts:
- Core Structure: Naphthoquinone with a trans-4-(4-chlorophenyl)cyclohexyl group vs. thiomorpholinedione.
- Biological Role: Atovaquone is a clinically used antimalarial and antipneumocystic agent, targeting mitochondrial electron transport .
- Synthesis: Requires stereoselective crystallization and Lewis acid-mediated isomerization to achieve the active trans isomer .
Key Differences:
| Property | This compound | Atovaquone |
|---|---|---|
| Molecular Weight | 255.72 g/mol | 366.83 g/mol |
| Functional Groups | Thiomorpholinedione, methyl, chlorophenyl | Naphthoquinone, hydroxy, cyclohexyl |
| Bioactivity | Not reported | Antimalarial, antipneumocystic |
Implications: The naphthoquinone moiety in Atovaquone enables redox activity critical for its mechanism of action, a feature absent in the thiomorpholinedione derivative.
Levocetirizine Dihydrochloride
Structural Contrasts:
- Core Structure: Piperazine derivative with a chlorophenyl-benzyl group vs. thiomorpholinedione.
- Bioactivity: Levocetirizine is a second-generation antihistamine used for allergy treatment .
Property Comparison:
| Property | This compound | Levocetirizine |
|---|---|---|
| Molecular Weight | 255.72 g/mol | 461.81 g/mol (salt) |
| Charge | Neutral | Positively charged (dihydrochloride) |
| Application | Not reported | Antihistamine |
Implications:
The piperazine ring and charged nature of Levocetirizine enhance water solubility and receptor-binding specificity, contrasting with the neutral, sulfur-containing thiomorpholinedione.
5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones
Structural Contrasts:
- Core Structure: Thiazolidinone (five-membered ring with N and S) vs. thiomorpholinedione (six-membered ring).
- Synthesis: Prepared via condensation of thiosemicarbazides with chloroacetic acid, requiring reflux in DMF/acetic acid .
Functional Comparison:
| Property | This compound | Thiazolidinone Derivatives |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Synthesis Complexity | Not reported | Moderate (2-hour reflux) |
| Potential Bioactivity | Unclear | Antimicrobial, enzyme inhibition |
Implications: The smaller thiazolidinone ring may confer greater metabolic stability or distinct pharmacophore geometry compared to the thiomorpholinedione scaffold.
Biological Activity
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anti-inflammatory, and enzyme inhibitory effects. The synthesis and characterization of this compound have been documented in several studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C11H10ClN2O2S
- Molecular Weight : 270.72 g/mol
This thiomorpholinedione derivative features a chlorophenyl group, which is significant for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits moderate to strong antibacterial activity against various strains of bacteria. In a study evaluating the antibacterial properties of synthesized thiomorpholinediones, this compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also shown significant enzyme inhibitory activity. It acts as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. The inhibition of urease by this compound has been noted as well, indicating its potential in treating infections associated with urease-producing bacteria .
Anti-inflammatory and Anticancer Properties
In addition to its antibacterial properties, this compound displays anti-inflammatory effects. Studies have suggested that compounds with similar structures exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines . Furthermore, there is emerging evidence of its anticancer potential, with various derivatives showing cytotoxic effects on cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Screening : A comprehensive evaluation was conducted on various synthesized thiomorpholinediones, where the target compound was found among the most active against specific bacterial strains .
- Enzyme Inhibition Studies : Research focused on enzyme kinetics revealed that this compound significantly inhibits AChE and urease, suggesting its utility in pharmacological applications related to neurodegenerative diseases and urinary tract infections .
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against different cancer cell lines, supporting further exploration into its anticancer properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system (2–10 hours) yields thiomorpholinedione analogs. Reaction conditions (e.g., molar ratios, temperature, and solvent polarity) significantly influence yield and purity. Post-synthesis purification via recrystallization (DMF-ethanol mixtures) is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thione (C=S) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, in related thiomorpholinediones, ¹H NMR peaks at δ 2.5–3.0 ppm confirm methyl groups adjacent to sulfur atoms .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer : Chromatographic methods (HPLC or TLC) with UV detection at 254 nm are standard. Impurity profiling requires spiking experiments with known analogs like (4-Chlorophenyl)(4-hydroxyphenyl)methanone or fenofibric acid derivatives. Quantitative analysis via calibration curves ensures ≤0.1% impurity thresholds, as per pharmacopeial guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in thiomorpholinedione synthesis?
- Methodological Answer : Systematic Design of Experiments (DoE) is recommended. Variables include solvent polarity (e.g., DMF vs. acetic acid ratios), temperature (80–120°C), and catalyst load (sodium acetate). For instance, increasing acetic acid content from 30% to 50% improved yields by 15% in analogous syntheses. Real-time monitoring via in-situ IR tracks intermediate formation .
Q. What strategies address contradictions in crystallographic data during structural elucidation?
- Methodological Answer : Use dual software validation: SHELXL for refinement and ORTEP-III for graphical representation. Discrepancies in bond lengths or angles (e.g., C-S vs. C-O) require reevaluation of diffraction data (R-factor < 5%). Twinning or disorder in crystals may necessitate high-resolution datasets (≤1.0 Å) .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like chains formed via N-H···O or S···H-C interactions. X-ray crystallography reveals packing motifs (e.g., herringbone vs. layered), which correlate with solubility and stability. For example, strong S···H-C bonds in thiomorpholinediones reduce hygroscopicity .
Q. What computational methods validate experimental data for conflicting spectral assignments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR frequencies. Deviations >5% between experimental and calculated values signal misassigned peaks. For instance, misattribution of carbonyl vs. thione stretches can be resolved via vibrational frequency analysis .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 47% vs. 76%)?
- Methodological Answer : Cross-validate protocols using identical starting materials and equipment. Variations often arise from trace moisture (affecting sodium acetate activity) or incomplete recrystallization. Replicating reactions under inert atmospheres (N₂/Ar) and controlled humidity (<10% RH) minimizes variability .
Q. Why do crystallographic studies report divergent space groups for structurally similar derivatives?
- Methodological Answer : Polymorphism is common in heterocyclic systems. Screening crystallization solvents (e.g., ethanol vs. acetonitrile) can isolate different polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
